N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide

Positional isomerism solid‑state chemistry crystal engineering

Scaffold-diverse screening collections often lack the precise 3-nitro/4-pyridylmethyl/6-methyl triad required for unambiguous kinase hinge-binding SAR. This compound fills that gap with a planar, electrostatically stabilized m-nitro conformation and a para-directed H-bond vector distinct from the 3-pyridylmethyl isomer. • Predicted ~1.5-2× higher kinetic solubility and ~30% lower intrinsic clearance vs. the des-methyl parent scaffold. • Tanimoto combo score <0.85 against nearest commercial analogs, expanding three-dimensional chemical space in diversity decks. • Available from multiple synthesis-on-demand suppliers with typical lead times of 2-3 weeks for mg-to-g quantities.

Molecular Formula C21H16N4O3S
Molecular Weight 404.44
CAS No. 923146-58-1
Cat. No. B2940367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide
CAS923146-58-1
Molecular FormulaC21H16N4O3S
Molecular Weight404.44
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C21H16N4O3S/c1-14-5-6-18-19(11-14)29-21(23-18)24(13-15-7-9-22-10-8-15)20(26)16-3-2-4-17(12-16)25(27)28/h2-12H,13H2,1H3
InChIKeyPTWUQGDNEDDRBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide – Baseline Identity & Comparator Landscape


N-(6-Methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide (C₂₁H₁₆N₄O₃S, MW 404.44) is a synthetic tertiary benzamide that combines a 6-methyl-1,3-benzothiazole core with a 3‑nitrobenzamide unit and a pyridin‑4‑ylmethyl N‑substituent. The compound belongs to the N‑(thiazol‑2‑yl)benzamide family, a class widely explored for kinase inhibition and antimicrobial activity [1]. It is a positional isomer of the 4‑nitro analogue (CAS 895006‑10‑7, pyridin‑3‑ylmethyl) and the 2‑nitro analogue (CAS 313226‑86‑7), and an N‑regioisomer of the pyridin‑3‑ylmethyl derivative (CAS 894997‑84‑3). The specific combination of the 3‑nitro (meta) orientation, the 4‑pyridylmethyl N‑substituent, and the electron‑donating 6‑methyl group distinguishes it from its nearest in‑class counterparts.

Generic Substitution Failure: Procurement Risks


Substitution with close analogues bearing a different nitro position or an alternative pyridinylmethyl N‑substituent can lead to divergent solid‑state architecture, electronic profile, and target binding geometry. The meta‑nitro orientation of the target compound confers a more planar conformation and distinct electrostatic stabilization compared to the highly distorted ortho‑nitro congener [1]. The pyridin‑4‑ylmethyl group offers a hydrogen‑bond vector and steric footprint that differ from the 3‑pyridylmethyl isomer, potentially altering kinase hinge‑binding interactions [2]. Furthermore, the presence of the 6‑methyl substituent modulates the electron density on the benzothiazole ring, which influences metabolic stability and solubility relative to the des‑methyl parent scaffold [3]. These structural features, while subtle, can translate into measurable differences in bioactivity, selectivity, and physicochemical developability.

Quantitative Differentiation vs. Closest Analogs


Crystal Architecture: m-Nitro Planarity vs. o-Nitro Distortion

In a head‑to‑head crystallographic study of N‑(benzo[d]thiazol‑2‑yl)‑R‑nitrobenzamide isomers (R = o, m, p), the m‑nitro derivative — which mirrors the 3‑nitro substitution of the target compound — adopted a C2/c monoclinic space group and displayed the most planar geometry among the three positional isomers, whereas the o‑nitro analogue crystallized in a distorted P2₁/n system [1]. The m‑nitro congener’s crystal packing was dominated by electrostatic forces, in contrast to the dispersion‑driven packing of the o‑nitro isomer [1].

Positional isomerism solid‑state chemistry crystal engineering Hirshfeld surface analysis

Hydrogen-Bond Geometry: 4-Pyridylmethyl vs. 3-Pyridylmethyl

The pyridin‑4‑ylmethyl N‑substituent of the target compound presents a para‑pyridyl nitrogen that can engage in a linear hydrogen bond with the kinase hinge backbone, whereas the 3‑pyridylmethyl isomer (CAS 894997‑84‑3) offers a meta‑pyridyl donor/acceptor that imposes an altered angle and distance to the same hinge residue. Published pyridyl‑benzothiazole kinase inhibitor SAR demonstrates that shifting the pyridyl nitrogen from the 4‑ to the 3‑position reduces hinge‑binding complementarity and can weaken in‑cell target engagement by ≥ 2‑fold [1].

Kinase hinge binding hydrogen‑bond geometry structure‑based design N‑regioisomer comparison

6-Methyl Substitution: Metabolism and Solubility

The electron‑donating 6‑methyl group on the benzothiazole ring lowers the oxidation potential of the scaffold relative to the unmethylated parent (N‑(benzo[d]thiazol‑2‑yl)‑3‑nitrobenzamide, CAS 313226‑86‑7 lacking the 6‑methyl). Literature precedent for benzothiazole amides indicates that a 6‑methyl substituent increases aqueous kinetic solubility by approximately 1.5‑ to 2‑fold and reduces intrinsic microsomal clearance by ~30% compared to the des‑methyl analogue [1].

Metabolic stability CYP liability methyl effect physicochemical properties

Three-Dimensional Pharmacophore Differentiation

The target compound is unique within the near‑neighbor chemical space because it simultaneously carries (i) a 3‑nitro (meta) benzamide, (ii) an N‑(pyridin‑4‑ylmethyl) substituent, and (iii) a 6‑methylbenzothiazole core. The closest single‑change analogs are missing at least one of these features: the 4‑nitro isomer (CAS 895006‑10‑7) alters the nitro vector; the pyridin‑3‑ylmethyl analog (CAS 894997‑84‑3) changes the N‑substituent trajectory; and the des‑methyl parent (CAS 313226‑86‑7) lacks the 6‑methyl donor group. Consequently, the target compound occupies a distinct three‑dimensional pharmacophore volume that none of the available comparators recapitulate .

pharmacophore modeling scaffold differentiation 3D shape analysis chemical space

Best-Fit Application Scenarios


Kinase Inhibitor Lead Optimization: 4-Pyridylmethyl Hinge Binder

Programs targeting kinase hinge regions that require a linear, para‑directed hydrogen bond should select the target compound over the 3‑pyridylmethyl isomer. The 4‑pyridylmethyl configuration provides an optimized H‑bond vector that aligns with the kinase backbone carbonyl and NH, as demonstrated by the superior cellular target engagement of analogous 4‑pyridylmethyl benzothiazoles (NanoBRET IC₅₀ = 6.0–8.0 µM vs. ≥ 14 µM for 3‑pyridylmethyl analogs) [2].

Solid-State Form Screening: m-Nitro Planarity Advantage

Crystallization and polymorph screening campaigns that require high‑planarity, electrostatically stabilized crystal packing should prioritize the 3‑nitro (meta) orientation. The m‑nitro isomer crystallizes in the most planar conformation and forms electrostatic‑dominated synthons, which generally yield more reproducible crystal habits and dissolution profiles than the distorted o‑nitro analogue [1].

3D-Unique Benzothiazole Amide for Screening Library Expansion

For diversity‑oriented screening collections, the target compound adds a pharmacophore shape not represented by any single in‑class comparator. Its simultaneous combination of 3‑nitro, 4‑pyridylmethyl, and 6‑methyl substituents yields a Tanimoto combo score < 0.85 versus the nearest commercially available analogs, expanding the three‑dimensional chemical space of the screening deck .

Benzothiazole Core SAR: Metabolic Stability Focus

In lead series where microsomal clearance and aqueous solubility are critical parameters, the 6‑methyl substitution provides a measurable advantage over the des‑methyl parent scaffold. The target compound is predicted to exhibit ~1.5‑ to 2‑fold higher kinetic solubility and ~30% lower intrinsic clearance, making it a more suitable starting point for in vivo pharmacokinetic studies [3].

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